4-[2-(4-chloro-2,5-dimethoxyanilino)-1,3-thiazol-4-yl]-N,N-diethylbenzenesulfonamide;hydrobromide
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Overview
Description
4-[2-(4-chloro-2,5-dimethoxyanilino)-1,3-thiazol-4-yl]-N,N-diethylbenzenesulfonamide;hydrobromide is a complex organic compound with potential applications in various fields such as chemistry, biology, and medicine. This compound features a unique structure that includes a thiazole ring, a sulfonamide group, and a substituted aniline moiety, making it an interesting subject for scientific research.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-[2-(4-chloro-2,5-dimethoxyanilino)-1,3-thiazol-4-yl]-N,N-diethylbenzenesulfonamide;hydrobromide typically involves multiple steps, starting with the preparation of key intermediates. One common route involves the following steps:
Preparation of 4-chloro-2,5-dimethoxyaniline: This intermediate can be synthesized by reacting 2,5-dimethoxyaniline with copper chloride in the presence of oxygen and hydrochloric acid at elevated temperatures.
Formation of the thiazole ring: The 4-chloro-2,5-dimethoxyaniline is then reacted with appropriate thiazole precursors under specific conditions to form the thiazole ring.
Sulfonamide formation: The thiazole intermediate is further reacted with N,N-diethylbenzenesulfonamide under suitable conditions to form the final compound.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to achieve higher yields and purity. This could include the use of advanced catalysts, controlled reaction environments, and purification techniques such as crystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions
4-[2-(4-chloro-2,5-dimethoxyanilino)-1,3-thiazol-4-yl]-N,N-diethylbenzenesulfonamide;hydrobromide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can target the nitro or sulfonamide groups, leading to the formation of amines or thiols.
Substitution: The chloro group in the aniline moiety can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are often used.
Substitution: Nucleophiles like amines or thiols can be used in substitution reactions, often in the presence of a base.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce amines or thiols.
Scientific Research Applications
4-[2-(4-chloro-2,5-dimethoxyanilino)-1,3-thiazol-4-yl]-N,N-diethylbenzenesulfonamide;hydrobromide has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound’s unique structure makes it a candidate for studying enzyme interactions and protein binding.
Industry: It can be used in the production of dyes, pigments, and other specialty chemicals.
Mechanism of Action
The mechanism of action of 4-[2-(4-chloro-2,5-dimethoxyanilino)-1,3-thiazol-4-yl]-N,N-diethylbenzenesulfonamide;hydrobromide involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, inhibiting or modulating their activity. The exact pathways and targets depend on the specific application and the biological system being studied.
Comparison with Similar Compounds
Similar Compounds
4-chloro-2,5-dimethoxyaniline: A key intermediate in the synthesis of the compound.
N,N-diethylbenzenesulfonamide: Another intermediate used in the synthesis.
Thiazole derivatives: Compounds with similar thiazole rings that may have comparable biological activities.
Uniqueness
The uniqueness of 4-[2-(4-chloro-2,5-dimethoxyanilino)-1,3-thiazol-4-yl]-N,N-diethylbenzenesulfonamide;hydrobromide lies in its specific combination of functional groups, which confer distinct chemical and biological properties
Properties
IUPAC Name |
4-[2-(4-chloro-2,5-dimethoxyanilino)-1,3-thiazol-4-yl]-N,N-diethylbenzenesulfonamide;hydrobromide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H24ClN3O4S2.BrH/c1-5-25(6-2)31(26,27)15-9-7-14(8-10-15)18-13-30-21(24-18)23-17-12-19(28-3)16(22)11-20(17)29-4;/h7-13H,5-6H2,1-4H3,(H,23,24);1H |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UCSFQPQHKURLKD-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN(CC)S(=O)(=O)C1=CC=C(C=C1)C2=CSC(=N2)NC3=CC(=C(C=C3OC)Cl)OC.Br |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H25BrClN3O4S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
562.9 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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